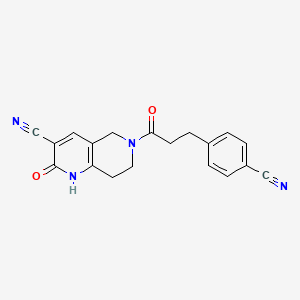
6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. Similar compounds, such as 3-(4-cyanophenyl)propionic acid , are used as laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid, have been synthesized and characterized by elemental analysis, FT-IR, and NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray single-crystal technique , which showed distorted trigonal bipyramidal geometry with polymeric bridging behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .Aplicaciones Científicas De Investigación
- Relevance : The compound you mentioned, specifically the side chain liquid crystal homopolymer and its copolymers with 4-benzoylphenyl methacrylate (BPMA) or methyl methacrylate (MMA) and BPMA, has been studied for its thermotropic behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The copolymers exhibit weak liquid crystalline behavior, and their microstructure has been characterized using X-ray scattering measurements .
- Application : A series of random copolymers, including those containing 6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, were synthesized to explore their potential as high-k dielectric materials for OFETs .
- Significance : The compound’s selectivity values and isosteric heat of CO2 adsorption have been investigated. For instance, PPN-6-SO3Li exhibited higher CO2 adsorption heat than PPN-6-SO3H .
Liquid Crystal Polymers
High-k Dielectric Materials for OFETs
CO2 Adsorption Materials
Polyfunctionnalized Pyrrolo[3,4-c]pyrazole Derivatives
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-(4-cyanophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-10-14-3-1-13(2-4-14)5-6-18(24)23-8-7-17-16(12-23)9-15(11-21)19(25)22-17/h1-4,9H,5-8,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVNLUYFRBBJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


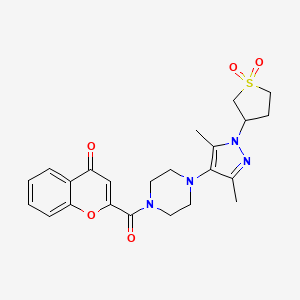
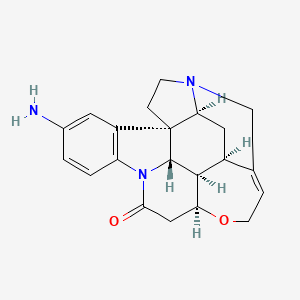
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
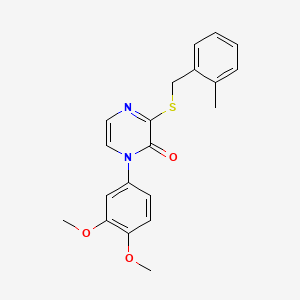
![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)
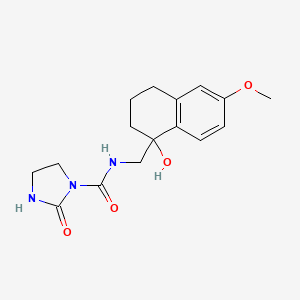
![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)
![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)
![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)

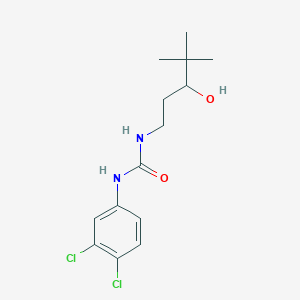
![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)